

ALUR Study Final Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alectinib

CAS No.: 1256580-46-7

Cat. No.: S548568

[Get Quote](#)

The **phase III ALUR study** is a randomized trial that evaluated **alectinib versus chemotherapy** in patients with advanced **ALK-positive Non-Small Cell Lung Cancer (NSCLC)** who had previously been treated with platinum-based chemotherapy and crizotinib [1] [2] [3].

- **Patient Population:** 119 patients were randomized in a 2:1 ratio to receive either oral **alectinib** (600 mg twice daily) or chemotherapy (pemetrexed or docetaxel every 3 weeks) until disease progression, death, or withdrawal [1] [2].
- **Primary Endpoint:** Investigator-assessed Progression-Free Survival (PFS) [1] [2].

Final Efficacy Outcomes

The table below summarizes the key efficacy results from the final analysis.

Efficacy Endpoint	Alectinib (n=79)	Chemotherapy (n=40)	Hazard Ratio (HR) / P-value
Median PFS	10.9 months	1.4 months	HR: 0.20 (95% CI: 0.12-0.33); P < 0.001 [1] [2]
Objective Response Rate (ORR)	50.6%	2.5%	P < 0.001 [1] [2]
CNS ORR (in patients with measurable baseline CNS metastases)	66.7%	0%	P < 0.001 [1] [2]

Safety Profile

Safety Measure	Alectinib	Chemotherapy
General Safety	Consistent with the known, well-established safety profile from the primary analysis and post-marketing experience. No new safety signals were identified [1] [2].	-
Treatment Duration	-	-
Grade 3-4 Adverse Events (AEs)	30.5% (from a related adjuvant study, ALINA [4])	30.8% (from a related adjuvant study, ALINA [4])

Exploratory Molecular Profiling

The study also conducted exploratory analysis using next-generation sequencing on baseline plasma samples [1] [2]:

- **ALK Rearrangement:** Detected in **69.5%** (41/59) of baseline plasma samples [1] [2].
- **Secondary ALK Mutations:** Confirmed partial responses were observed with **alectinib** in **6 out of 11 patients** harboring secondary ALK mutations [1] [2].
- **Non-EML4-ALK Fusions:** **Alectinib** showed activity, with confirmed partial responses in **4 out of 6 patients** [1] [2].
- **TP53 Mutation:** The detection of mutant TP53 in baseline plasma was associated with **numerically shorter PFS** with **alectinib** (HR: 1.88, 95% CI: 0.9-3.93). **Alectinib** prolonged PFS versus chemotherapy in both wild-type and mutant TP53 patients, but its activity was considerably decreased in the mutant TP53 group [1] [2].

Detailed Experimental Protocol

For researchers seeking to understand the trial's methodological rigor, here is a detailed breakdown of the key experimental protocols as cited in the ALUR study.

1. Study Design and Randomization [1] [2]

- **Design:** A randomized, open-label, multicenter, phase III trial.
- **Randomization:** Patients were randomized in a **2:1 ratio** to receive **alectinib** or chemotherapy.
- **Stratification:** The randomization was stratified by disease stage and race to ensure balanced groups.

2. Treatment Regimens [1] [2]

- **Alectinib Arm:** 600 mg administered orally twice daily, continuously until disease progression, unacceptable toxicity, death, or investigator/patient decision to withdraw.
- **Chemotherapy Arm:**
 - **Pemetrexed:** 500 mg/m² intravenously, every 3 weeks.
 - **Docetaxel:** 75 mg/m² intravenously, every 3 weeks.
 - Treatment continued until disease progression, unacceptable toxicity, or withdrawal.

3. Endpoint Assessment Methodologies

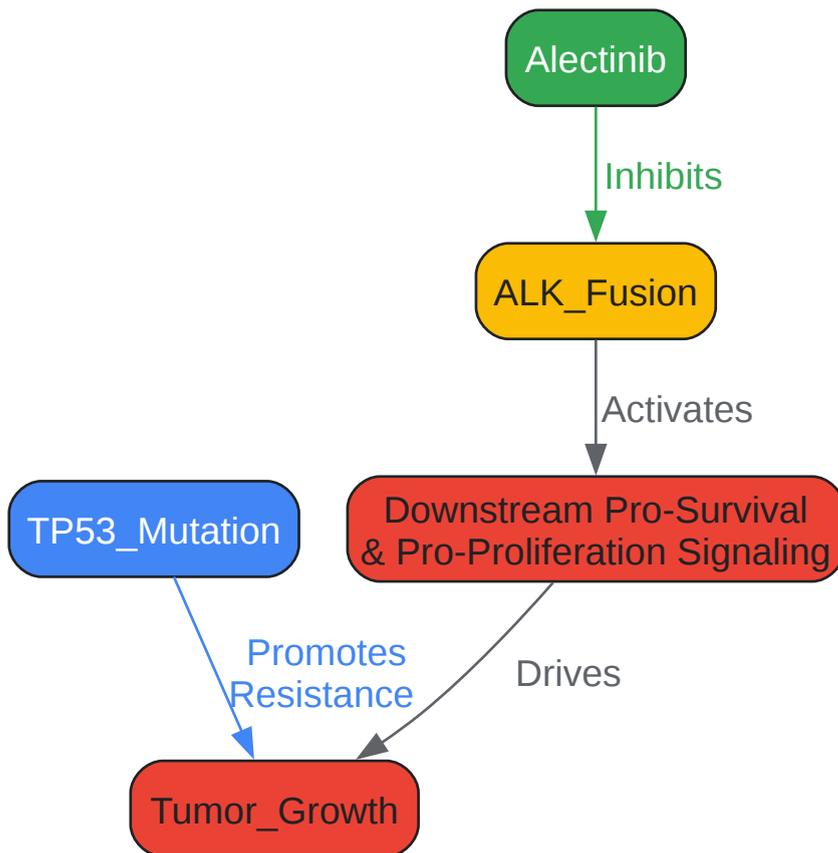
- **Primary Endpoint - PFS:** Defined as the time from randomization to the first occurrence of disease progression or death from any cause. It was assessed by the study investigator according to RECIST (Response Evaluation Criteria in Solid Tumours) [1] [2].
- **Secondary Endpoints:**
 - **ORR and CNS ORR:** Defined as the proportion of patients with a best overall response of complete or partial response, also assessed per RECIST criteria [1] [2].
 - **Safety:** Assessed by monitoring the frequency, severity, and relationship of adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE) [5].

4. Biomarker and Molecular Profiling Protocol [1] [2]

- **Sample Collection:** Plasma samples were collected at baseline and then every 6 weeks until disease progression.
- **Sequencing Technique:** Molecular factors, including ALK rearrangements and mutations, were detected in circulating tumor DNA using **next-generation sequencing (NGS)**.
- **Data Correlation:** The molecular findings were subsequently correlated with clinical outcomes such as treatment response and PFS.

ALK Signaling Pathway and Molecular Impact

The following diagram illustrates the core ALK signaling pathway and highlights how **alectinib** intervenes, based on the mechanistic context from the search results and the exploratory findings of the ALUR study [1] [5] [2].



[Click to download full resolution via product page](#)

This diagram shows that the **ALK fusion oncogene** drives tumor growth by activating downstream signaling pathways. **Alectinib**, as an ALK inhibitor, directly targets and inhibits this oncogenic driver. An important exploratory finding from the ALUR study is that **TP53 mutation** can promote resistance, leading to reduced **alectinib** activity and shorter PFS, even though **alectinib** remains superior to chemotherapy in these patients [1] [2].

Key Conclusions for Professionals

The final data from the ALUR study robustly confirms that **alectinib is a superior treatment option compared to chemotherapy** for crizotinib-pretreated, advanced ALK-positive NSCLC.

- **Established Superior Efficacy:** **Alectinib** demonstrated significantly prolonged PFS, higher systemic ORR, and a remarkable CNS response rate, addressing a critical need in a patient population where brain metastases are common [1] [5] [2].
- **Predictive Biomarkers:** The exploratory analysis provides valuable clinical insights. It confirms **alectinib**'s activity against diverse ALK alterations but also identifies **TP53 mutation** as a potential biomarker for **reduced alectinib activity**, which may inform future research and clinical decision-making [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Final efficacy and safety data, and exploratory molecular ... [sciencedirect.com]
2. Final efficacy and safety data, and exploratory molecular ... [pubmed.ncbi.nlm.nih.gov]
3. Final efficacy and safety data, and exploratory molecular ... [semanticscholar.org]
4. ALINA Follow-up Data: Alectinib Shows 'Sustained' DFS ... [lungcancerstoday.com]
5. Anaplastic Lymphoma Kinase Inhibitors for Genetically ... - NCBI [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ALUR Study Final Efficacy and Safety Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548568#alur-study-final-efficacy-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com